8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate
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Overview
Description
8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate is a complex organic compound with a molecular formula of C22H19O6. This compound belongs to the class of pyranochromenes, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with 4-hydroxycoumarin in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyranochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl 2-methylbut-2-enoate
- 2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate stands out due to its unique structural features and diverse biological activities. Its specific substitution pattern and functional groups contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C23H22O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl) propanoate |
InChI |
InChI=1S/C23H22O5/c1-4-19(24)26-18-13-17-15(10-11-23(2,3)28-17)22-21(18)16(12-20(25)27-22)14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3 |
InChI Key |
ZNOCMZFLGYRJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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